molecular formula C34H40F6N6O4 B611151 CETPinhibitor CAS No. 1149362-88-8

CETPinhibitor

Cat. No.: B611151
CAS No.: 1149362-88-8
M. Wt: 710.72
InChI Key: KSPXRTYMEVDHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cholesteryl ester transfer protein inhibitors involves multi-stage virtual screening techniques, molecular docking, and molecular dynamics simulations to identify potential inhibitors . The compounds are typically synthesized through a series of chemical reactions, including the use of dimethyl sulfoxide as a solvent and storage in a nitrogen-filled cabinet .

Industrial Production Methods: Industrial production methods for cholesteryl ester transfer protein inhibitors are not extensively detailed in the literature. the process generally involves large-scale synthesis using the identified synthetic routes and reaction conditions, followed by purification and quality control to ensure the efficacy and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Cholesteryl ester transfer protein inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their efficacy and stability .

Common Reagents and Conditions: Common reagents used in the synthesis of cholesteryl ester transfer protein inhibitors include dimethyl sulfoxide, molecular docking agents, and molecular dynamics simulation tools . The reactions are typically carried out under controlled conditions to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions are potent cholesteryl ester transfer protein inhibitors with high binding affinity and structural stability . These inhibitors are then evaluated for their efficacy in reducing low-density lipoprotein cholesterol levels and increasing high-density lipoprotein cholesterol levels.

Properties

IUPAC Name

4-[4-[[3,5-bis(trifluoromethyl)phenyl]methyl-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]amino]-2,6-diethylpiperidine-1-carbonyl]oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40F6N6O4/c1-4-26-13-28(14-27(5-2)46(26)32(49)50-29-8-6-21(7-9-29)30(47)48)45(31-41-15-22(16-42-31)23-17-43-44(3)19-23)18-20-10-24(33(35,36)37)12-25(11-20)34(38,39)40/h10-12,15-17,19,21,26-29H,4-9,13-14,18H2,1-3H3,(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPXRTYMEVDHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CC(N1C(=O)OC2CCC(CC2)C(=O)O)CC)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)C5=CN(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40F6N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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